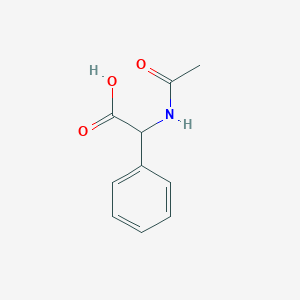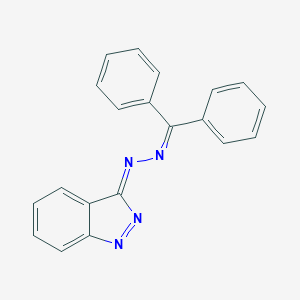![molecular formula C18H15N3O3S B420427 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313366-40-4](/img/structure/B420427.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C18H15N3O3S It is known for its unique structure, which includes a thiazole ring, a nitrobenzamide group, and an ethylphenyl substituent
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Nitration of Benzamide: The nitro group is introduced via nitration of the benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can be compared with other thiazole derivatives such as:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Contains a chlorine substituent, which can influence its electronic properties and interactions with biological targets.
N-[4-(4-phenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Lacks the ethyl group, which may result in different physicochemical properties and applications.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-2-12-6-8-13(9-7-12)16-11-25-18(19-16)20-17(22)14-4-3-5-15(10-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKWRNLMIVMOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,10-Dimethyl-5,11-diphenyl-3,9-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane](/img/structure/B420346.png)

![1,1,3,3,7,7,9,9-Octamethyl-11-phenyl-5,10-dithia-11-azadispiro[3.1.3.2]undecane-2,8-dione](/img/structure/B420350.png)



![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)

![Dimethyl 4,5-diphenyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-8,9-dicarboxylate](/img/structure/B420363.png)

![3'-(4-methoxyphenyl)-2',4'-diphenyl-spiro[9H-fluorene-9,5'-[1,3]thiazolidine]](/img/structure/B420367.png)
